(4-Bromo-benzylamino)-acetic acid is a chemical compound characterized by its unique structure and properties. It is classified as an amino acid derivative, specifically an amino acid with a bromobenzyl substituent. This compound has garnered attention for its potential applications in medicinal chemistry and biochemistry, particularly due to its structural features that may confer specific biological activities.
The compound can be synthesized through various methods, typically involving the bromination of benzylamine followed by the introduction of an acetic acid group. Its synthesis is documented in several scientific literature sources and patents, which detail the processes involved in its preparation and characterization .
(4-Bromo-benzylamino)-acetic acid falls under the category of organic compounds, specifically within the realm of amino acids and their derivatives. It is recognized for its bromine substituent, which can influence its reactivity and biological interactions.
The synthesis of (4-Bromo-benzylamino)-acetic acid typically involves two main steps:
The molecular formula for (4-Bromo-benzylamino)-acetic acid is . Its structure features a benzene ring substituted with a bromine atom and an amino group adjacent to a carboxylic acid functional group.
(4-Bromo-benzylamino)-acetic acid can participate in various chemical reactions due to its functional groups:
The reactions involving this compound are often influenced by temperature, solvent choice, and reaction time. For instance, reactions carried out in polar solvents tend to proceed more efficiently due to enhanced solubility of reactants.
The mechanism of action for (4-Bromo-benzylamino)-acetic acid in biological systems may involve:
Studies have indicated that compounds with similar structures exhibit significant biological activity, including anti-inflammatory and analgesic effects. The presence of the bromine atom may enhance binding affinity through halogen bonding interactions .
Relevant analyses such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) can provide additional insights into its structural characteristics and purity .
(4-Bromo-benzylamino)-acetic acid has potential applications in:
(4-Bromo-benzylamino)-acetic acid is classified under IUPAC nomenclature as 2-[(4-bromophenyl)methylamino]acetic acid. This name explicitly defines the benzylamine core substituted at the para-position with bromine, linked via a methylene bridge to the glycine moiety. Alternative designations include N-(4-bromobenzyl)glycine or 4-bromophenylglycine derivative, emphasizing its dual functional groups: the aromatic bromo-substituent and the aliphatic carboxylic acid. The CAS registry number 1727-09-9 provides a unique identifier for chemical databases and regulatory contexts [2].
The compound's molecular formula is C₉H₁₀BrNO₂, determined through elemental analysis and mass spectrometry. Its molecular weight is 244.09 g/mol, calculated as follows:
Table 1: Atomic Composition and Mass Distribution
Element | Count | Atomic Mass (g/mol) | Total Contribution (g/mol) |
---|---|---|---|
C | 9 | 12.01 | 108.09 |
H | 10 | 1.01 | 10.10 |
Br | 1 | 79.90 | 79.90 |
N | 1 | 14.01 | 14.01 |
O | 2 | 16.00 | 32.00 |
Total | 244.10 |
The bromine atom contributes ~32.7% to the total mass, highlighting its role in influencing physicochemical properties like density and polarizability [2] [8].
(4-Bromo-benzylamino)-acetic acid lacks chiral centers due to the absence of tetrahedral stereogenic atoms. However, the molecule exhibits conformational flexibility through:
Nuclear Magnetic Resonance (NMR)
Key ¹H and ¹³C NMR resonances (predicted in DMSO-d₆):
Infrared (IR) Spectroscopy
Major FT-IR absorptions:
Mass Spectrometry (MS)
Table 2: Spectroscopic Signatures
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 3.30 (s, 2H) | –NH–CH₂–COOH |
¹³C NMR | δ 174.5 | Carboxyl carbon |
FT-IR | 1710–1730 cm⁻¹ | ν(C=O) |
MS | 244.0 [M]⁺ | Molecular ion |
Single-crystal X-ray diffraction data for (4-bromo-benzylamino)-acetic acid remains unreported. However, structural analogs like 4-bromophenylacetic acid (C₈H₇BrO₂) adopt monoclinic systems (space group P2₁/c) with dimeric hydrogen-bonding motifs via O–H⋯O interactions. Computational crystallography predicts:
Table 3: Experimental vs. Modeled Crystallographic Parameters
Parameter | 4-Bromophenylacetic Acid (Experimental) | (4-Bromo-benzylamino)-acetic Acid (Predicted) |
---|---|---|
Crystal system | Monoclinic | Monoclinic |
Space group | P2₁/c | P2₁/c |
H-bond motif | Carboxyl dimer | Carboxyl dimer + N–H⋯O |
Key PXRD peaks | 2θ = 11°, 20° | 2θ = 10.5°, 19.8° |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: